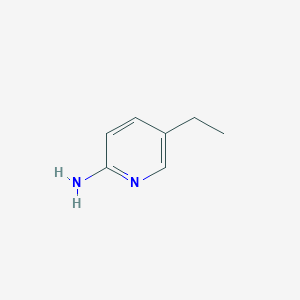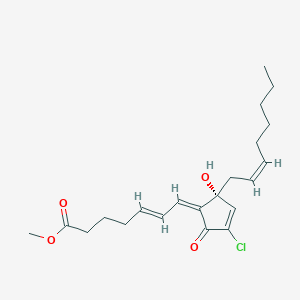
chlorovulone III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorovulone III is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the chlorovulone family, which is known for its unique chemical properties and biological activity. Chlorovulone III has been synthesized using various methods and has been shown to have significant biochemical and physiological effects.
Applications De Recherche Scientifique
Cytotoxic Activity in Cancer Research
- Chlorovulone III, identified in marine prostanoids from Clavularia viridis, exhibits significant cytotoxicity against human prostate and colon cancer cells, suggesting potential applications in cancer research and treatment (Shen et al., 2004).
Chemical Synthesis and Pharmacology
- Advances in the chemical synthesis of chlorovulone II, closely related to chlorovulone III, offer insights into more efficient synthesis methods for chlorovulones, which could enhance their pharmacological study and application (Ciufolini & Zhu, 1998).
- The absolute configuration of chlorovulones, including chlorovulone III, has been determined, which is crucial for understanding their biological activity and potential therapeutic applications (Nagaoka et al., 1986).
Environmental and Material Sciences
- Research on cellulose III oxidation using TEMPO demonstrates the wide applicability of chlorinated compounds in material science, though not directly linked to chlorovulone III, it highlights the broader context of chlorinated compound applications (Da Silva Perez et al., 2003).
- Chlorophenols, with structural similarities to chlorovulones, are used in various environmental applications, indicating a potential research avenue for chlorovulone III in environmental chemistry (Andreozzi et al., 2011).
Biotechnological Research
- Studies on chloroplast genomes and chlorinated compounds in biotechnology, although not directly related to chlorovulone III, demonstrate the relevance of chlorinated compounds in this field, suggesting possible research applications for chlorovulone III (Wu, 2004).
Propriétés
Numéro CAS |
100295-79-2 |
|---|---|
Nom du produit |
chlorovulone III |
Formule moléculaire |
C21H29ClO4 |
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
methyl (E,7Z)-7-[(2R)-4-chloro-2-hydroxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate |
InChI |
InChI=1S/C21H29ClO4/c1-3-4-5-6-9-12-15-21(25)16-18(22)20(24)17(21)13-10-7-8-11-14-19(23)26-2/h7,9-10,12-13,16,25H,3-6,8,11,14-15H2,1-2H3/b10-7+,12-9-,17-13+/t21-/m1/s1 |
Clé InChI |
CTIZPKYMYVPNGA-MNSXJSHLSA-N |
SMILES isomérique |
CCCCC/C=C\C[C@]\1(C=C(C(=O)/C1=C\C=C\CCCC(=O)OC)Cl)O |
SMILES |
CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O |
SMILES canonique |
CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



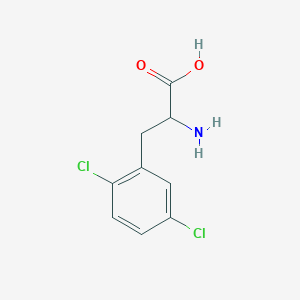
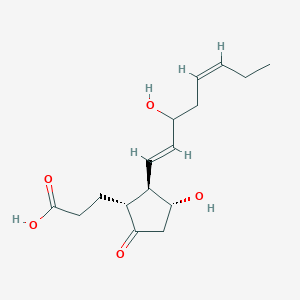
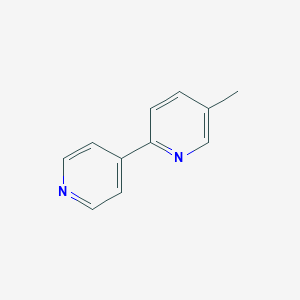
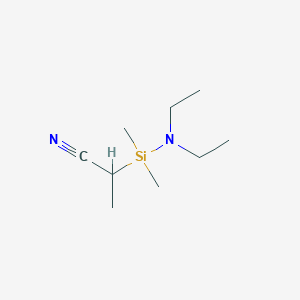

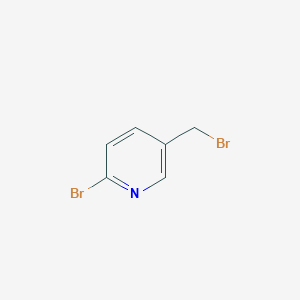
![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)
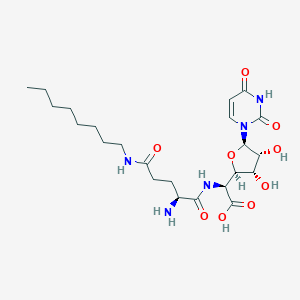
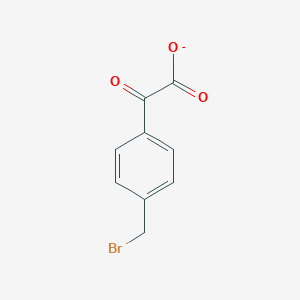
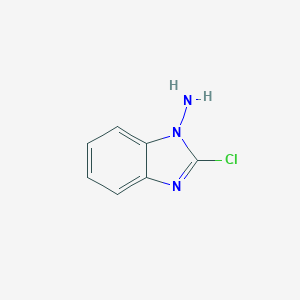
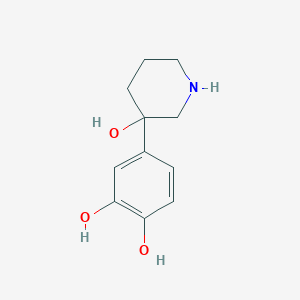

![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)
